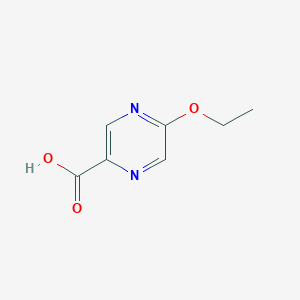

5-Ethoxypyrazine-2-carboxylic acid

Description

Overview of Pyrazine (B50134) Heterocycles in Organic and Medicinal Chemistry

Pyrazine heterocycles are six-membered aromatic rings containing two nitrogen atoms in a 1,4-orientation. hmdb.ca This structural motif is a key building block in a multitude of compounds that are integral to both organic and medicinal chemistry. researchgate.net The presence of the nitrogen atoms imparts unique electronic properties and hydrogen bonding capabilities, making the pyrazine scaffold a privileged structure in drug discovery and materials science.

In medicinal chemistry, pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. rjpbcs.com Notably, several clinically important drugs incorporate the pyrazine ring. For instance, pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis, and its active metabolite is pyrazinoic acid. nih.gov Other examples underscore the versatility of the pyrazine core in interacting with biological targets.

Beyond medicine, pyrazines are significant in the flavor and fragrance industry, often associated with roasted or toasted aromas in food products. nih.gov Their unique electronic properties also make them valuable in materials science for the development of conductive polymers and organic semiconductors. The adaptability of the pyrazine ring, which allows for diverse substitutions, enables chemists to fine-tune the molecule's properties for a wide range of applications.

Historical Context of Pyrazine Carboxylic Acid Research

The study of pyrazine carboxylic acids is historically anchored in the development of antitubercular agents. The discovery of pyrazinamide's potent activity against Mycobacterium tuberculosis spurred intensive research into its mechanism of action and its metabolites. This led to a focus on Pyrazine-2-carboxylic acid (pyrazinoic acid), which was identified as the active form of the drug. nih.gov Early research, therefore, concentrated on understanding the synthesis, chemical properties, and biological effects of pyrazinoic acid and its simple derivatives.

Subsequent research expanded to explore various substitutions on the pyrazine ring, aiming to modulate the compound's activity and physicochemical properties. Studies in the late 20th and early 21st centuries described the synthesis and biological evaluation of derivatives with different functional groups. For example, research into 5-aroylpyrazine-2-carboxylic acid derivatives sought to develop new antituberculotic and antifungal agents. nih.gov Similarly, investigations into 5-methylpyrazine-2-carboxylic acid were driven by its potential as an intermediate for synthesizing drugs to treat diabetes and hyperlipidemia. google.comgoogle.com This historical progression from a single therapeutic application to a broader exploration of chemical space has laid the groundwork for studying more complex derivatives like 5-Ethoxypyrazine-2-carboxylic acid.

Significance of Alkoxypyrazine Carboxylic Acid Derivatives in Chemical Sciences

The introduction of an alkoxy group, such as an ethoxy group, onto the pyrazine carboxylic acid scaffold holds significant promise for modifying the compound's characteristics in desirable ways. Alkoxy groups can influence the electronic properties of the pyrazine ring through their electron-donating resonance effect, which can, in turn, affect the reactivity of the entire molecule. rsc.org

From a pharmaceutical perspective, altering the lipophilicity of a molecule is a key strategy for improving its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). An ethoxy group, being more lipophilic than a simple hydrogen or a hydroxyl group, can enhance the ability of a compound to cross biological membranes. This is a critical factor in drug design. While direct studies on the biological activity of this compound are scarce, research on other alkoxy-substituted pyrazines suggests that such modifications can lead to potent biological effects. A one-step method for synthesizing various alkoxy-substituted pyrazine derivatives has recently been reported, indicating a growing interest in this class of compounds and expanding the scope for creating novel structures that were previously poorly represented in scientific literature. doaj.org

The synthesis of these derivatives allows for the exploration of new chemical space and the potential discovery of compounds with novel applications, not only in medicine but also in materials science, where fine-tuning of electronic properties is crucial.

Research Gaps and Future Directions in this compound Studies

Despite the rich chemistry of pyrazine derivatives, this compound remains a largely unexplored compound. A review of current scientific literature reveals a significant research gap, with a notable absence of dedicated studies on its synthesis, characterization, and potential applications. Its CAS number, 1220330-11-9, is listed by several chemical suppliers, indicating its availability for research, yet published findings are minimal. chemicalbook.com

This lack of information presents a clear opportunity for future investigation. Key areas for research include:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound is a fundamental first step. This would be followed by a thorough characterization of its physicochemical properties, which are currently not well-documented.

Biological Screening: Given the broad biological activity of other pyrazine carboxylic acid derivatives, a comprehensive screening of this compound for various therapeutic effects (e.g., antimicrobial, anticancer, anti-inflammatory) is warranted. Comparing its activity to its hydroxyl counterpart, 5-hydroxypyrazine-2-carboxylic acid, could provide valuable structure-activity relationship (SAR) insights. hmdb.ca

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems would be crucial for assessing its potential as a drug candidate.

Materials Science Applications: The impact of the ethoxy group on the electronic properties of the pyrazine ring suggests that this compound could be a valuable building block for novel organic electronic materials.

Closing these research gaps will not only contribute to a deeper understanding of pyrazine chemistry but also potentially unlock new applications for this specific and promising molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMBFTKKBNTWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726829 | |

| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220330-11-9 | |

| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Ethoxypyrazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several types of reactions, including esterification, amidation, and the formation of more reactive derivatives like acid chlorides and anhydrides. These transformations are fundamental in modifying the properties and applications of the parent molecule.

Esterification and Amidation Reactions

Esterification: The conversion of 5-ethoxypyrazine-2-carboxylic acid to its corresponding esters can be achieved through various methods. A common laboratory-scale procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. jackwestin.com This acid-catalyzed reaction protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. jackwestin.com

Alternatively, more modern and efficient methods can be employed. For instance, the use of coupling reagents can facilitate esterification under milder conditions. rsc.org Another approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol to form the ester.

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. jackwestin.com To overcome this, activating agents are typically used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to facilitate the formation of the amide bond by activating the carboxylic acid. jackwestin.com

Catalytic methods for direct amidation have also been developed, offering more efficient and environmentally friendly alternatives. mdpi.comorganic-chemistry.org For example, certain boron-based catalysts have been shown to be effective in promoting the direct condensation of carboxylic acids and amines. mdpi.com Similar to esterification, amides can also be synthesized by first converting the carboxylic acid to an acid chloride, which then reacts readily with an amine. researchgate.net The synthesis of various substituted amides of pyrazine-2-carboxylic acids has been reported, highlighting the broad applicability of this reaction. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent Example |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Ester | Strong Acid (e.g., H₂SO₄) jackwestin.com |

| This compound | Amine (e.g., Aniline) | Amide | DCC jackwestin.com |

| This compound | Alcohol | Ester | Tropylium-based coupling reagent rsc.org |

| This compound | Amine | Amide | Boron-based catalyst mdpi.com |

Formation of Acid Chlorides and Anhydrides

Acid Chlorides: this compound can be converted to the more reactive 5-ethoxypyrazine-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. The resulting acid chloride is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives under mild conditions. researchgate.net The use of formylpyrrolidine (FPyr) as a catalyst with trichlorotriazine (B8581814) (TCT) has been presented as a cost-effective method for generating carboxylic acid chlorides as intermediates for amidation and esterification. organic-chemistry.org

Acid Anhydrides: Acid anhydrides of this compound can be formed, although this is a less common derivatization compared to acid chlorides. Anhydrides can be prepared by reacting the carboxylic acid with an acid chloride in the presence of a base. jackwestin.com Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often requiring high temperatures or a strong dehydrating agent. youtube.com Mixed anhydrides, on the other hand, can be generated from a carboxylic acid and a different acylating agent. tcichemicals.com These anhydrides are also reactive acylating agents, useful in various organic syntheses. tcichemicals.commdpi.com

Table 2: Reagents for Acid Chloride and Anhydride Formation

| Desired Derivative | Reagent(s) | Byproducts | Reference |

| Acid Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | researchgate.net |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | mdpi.com |

| Acid Anhydride | Acid chloride + Base | Salt | jackwestin.com |

| Acid Anhydride | Dehydrating agent (e.g., P₂O₅) | H₂O | youtube.com |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). jackwestin.com For simple aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions, such as high temperatures. afinitica.com However, the presence of certain functional groups can facilitate decarboxylation. For instance, β-keto acids undergo decarboxylation readily upon heating through a cyclic transition state. masterorganicchemistry.com

The decarboxylation of pyrazinecarboxylic acid derivatives can be influenced by the substituents on the pyrazine (B50134) ring. In some cases, decarboxylation can occur as a side reaction during other transformations, particularly at elevated temperatures. technoarete.org Catalytic methods for the protodecarboxylation of aromatic carboxylic acids have been developed, often employing copper catalysts. afinitica.com These methods can be effective even for less activated aromatic systems. afinitica.com

Reactions at the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.org Benzene and other electron-rich aromatic compounds readily undergo SEAr reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

However, the pyrazine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. libretexts.org The presence of both an ethoxy group (electron-donating by resonance) and a carboxylic acid group (electron-withdrawing) on the ring further complicates the reactivity. While the ethoxy group is an activating group and an ortho-, para-director, the carboxylic acid is a deactivating group and a meta-director. libretexts.org In general, strongly deactivated rings are not susceptible to Friedel-Crafts reactions. youtube.com Therefore, electrophilic aromatic substitution on this compound is generally not a favorable reaction pathway under standard conditions.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for electron-deficient aromatic rings like pyrazine. nih.gov This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. nih.govresearchgate.net

In the case of this compound, the pyrazine ring itself is electron-deficient. If a suitable leaving group (such as a halogen) were present on the ring, nucleophilic aromatic substitution would be a plausible reaction. For example, studies on chloroazines have shown that they readily undergo SNAr reactions with various nucleophiles. nih.govresearchgate.net The rate and feasibility of such a reaction on a derivative of this compound would depend on the nature of the leaving group and the specific reaction conditions.

Oxidation and Reduction of the Pyrazine Nucleus

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms, is a key pharmacophore in many biologically active compounds. Its reactivity towards oxidation and reduction allows for the introduction of new functionalities and the modulation of electronic properties.

Oxidation: The oxidation of the pyrazine ring can lead to the formation of N-oxides, which can alter the compound's solubility, polarity, and interaction with biological targets. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, the general principles of pyrazine chemistry suggest that reagents like hydrogen peroxide or peroxy acids could be employed for this transformation.

Reduction: Conversely, the reduction of the pyrazine ring can yield dihydropyrazine (B8608421) or piperazine (B1678402) derivatives. These transformations can significantly impact the three-dimensional structure and basicity of the molecule. For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) (NaBH4) could be explored to achieve these reductions. fiveable.me

Transformation of the Ethoxy Group

The ethoxy group (-OCH2CH3) on the pyrazine ring presents another site for chemical manipulation, primarily through ether cleavage or functional group interconversions.

Ether Cleavage Reactions

Ethers are generally stable but can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), depending on the structure of the ether. openstax.orgmasterorganicchemistry.com For this compound, cleavage of the ethyl ether would likely yield 5-hydroxypyrazine-2-carboxylic acid. This transformation could be a key step in the synthesis of derivatives where the hydroxyl group serves as a handle for further functionalization. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.orglibretexts.org

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.ukyoutube.comorganic-chemistry.org In the context of the ethoxy group, this could involve its conversion into other alkoxy groups or its replacement with other substituents. While direct interconversion of the ethoxy group is less common, the hydroxyl group obtained from ether cleavage can be readily converted into a variety of other functionalities. For example, it can be alkylated to form different ethers, acylated to form esters, or converted to a leaving group for nucleophilic substitution reactions.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is a crucial step in the discovery of new therapeutic agents. This process is often guided by an understanding of the relationship between chemical structure and biological activity.

Structure-Activity Relationship (SAR) Studies on Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For pyrazine derivatives, SAR studies have been instrumental in identifying key structural features required for various pharmacological effects. semanticscholar.orgmdpi.com These studies often involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity.

For example, a study on substituted 5-aroylpyrazine-2-carboxylic acid derivatives investigated their antituberculotic and antifungal activities. nih.gov This research highlighted the importance of the substituent on the aroyl group for biological activity. nih.gov Similarly, other studies have explored how modifications to the pyrazine ring and its substituents affect properties like anticancer and antimicrobial activities. rjpbcs.comnih.gov The insights gained from such SAR studies can guide the rational design of more potent and selective this compound derivatives.

Table 1: Examples of SAR Studies on Pyrazine Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings |

| 5-Aroylpyrazine-2-carboxylic acids | Antituberculotic, Antifungal | Substituents on the aroyl ring significantly influence activity. nih.gov |

| Pyrazine-2-carboxylic acid derivatives of piperazines | Antioxidant, Antimicrobial | Specific piperazine and pyrazine substitutions enhance activity. rjpbcs.com |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Electronic and Nonlinear Optical Properties | Substituents on the aryl group affect electronic properties. nih.gov |

| General Pyrazine Derivatives | Antiproliferative | Electronic structures and physicochemical properties correlate with activity. semanticscholar.org |

Design and Synthesis of Prodrugs

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, low bioavailability, or rapid metabolism. orientjchem.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. ijpcbs.com

For a carboxylic acid-containing drug like this compound, several prodrug strategies can be employed. One common approach is to form an ester or an amide derivative of the carboxylic acid group. For instance, esterification with an alcohol can increase the lipophilicity of the molecule, potentially enhancing its absorption. Amide formation with an amine or an amino acid can also be utilized. ijpcbs.comnih.gov

Another approach is the design of bioprecursor prodrugs, which are activated through metabolic oxidation or reduction rather than hydrolysis. orientjchem.orgijpcbs.com For example, a primary amine could be designed to be oxidized in vivo to a carboxylic acid. The choice of the promoiety (the part of the prodrug that is cleaved off) is crucial and can influence the prodrug's stability, solubility, and targeting to specific tissues or organs.

Table 2: Common Prodrug Strategies for Carboxylic Acids

| Prodrug Type | Linkage | Activation Mechanism | Potential Benefit |

| Ester Prodrug | Ester | Hydrolysis by esterases | Increased lipophilicity, improved absorption |

| Amide Prodrug | Amide | Hydrolysis by amidases | Modulation of solubility and stability ijpcbs.com |

| Amino Acid Conjugate | Amide or Ester | Hydrolysis by peptidases or esterases | Targeted delivery, improved solubility nih.gov |

| Bioprecursor Prodrug | Various | Oxidation or Reduction | Overcoming specific metabolic liabilities orientjchem.orgijpcbs.com |

Conjugation Strategies for Bioconjugates

The conjugation of this compound to biomolecules, such as proteins, peptides, or other molecules with available amine groups, is a key strategy for the development of novel bioconjugates. This process primarily revolves around the formation of a stable amide bond between the carboxylic acid moiety of the pyrazine derivative and an amino group on the target biomolecule. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under physiological conditions, necessitating the activation of the carboxylic acid group.

The most common approach for the bioconjugation of this compound involves the use of coupling reagents to facilitate amide bond formation. This strategy is widely employed in peptide synthesis and for the modification of proteins. researchgate.netbachem.com The pyrazine core itself is known to participate in various non-covalent interactions with proteins, including hydrogen bonding and π-stacking, which can be advantageous for the biological activity of the resulting bioconjugate. acs.orgnih.govresearchgate.net

The general scheme for the conjugation of this compound to a biomolecule (represented as Bio-NH₂) is depicted below:

Scheme 1: General Reaction for the Conjugation of this compound to a BiomoleculeA critical step in this process is the activation of the carboxylic acid on this compound. This can be achieved through two primary methods: conversion to a more reactive species like an acid chloride, or the use of coupling reagents to form a reactive intermediate in situ. iajpr.commdpi.com A variety of coupling reagents are available for amide bond formation, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium salts. sigmaaldrich.compeptide.comThese reagents differ in their reactivity, solubility, and the potential for side reactions.

Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. peptide.comEDC is particularly useful for bioconjugation reactions in aqueous media as its urea (B33335) byproduct is water-soluble and can be easily removed. The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. To improve efficiency and minimize side reactions, such as racemization in chiral molecules, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. peptide.comThese additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.

Phosphonium and Aminium Salt-Based Coupling Reagents

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are highly efficient coupling reagents. bachem.comsigmaaldrich.comThey react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to form an activated ester intermediate that readily reacts with amines. iajpr.comHATU, for instance, is known for its high reactivity and low rates of racemization. sigmaaldrich.com The selection of the appropriate coupling reagent and reaction conditions is crucial for the successful synthesis of the desired bioconjugate. Factors to consider include the nature of the biomolecule, the desired purity of the final product, and the scale of the reaction.

Below is a table summarizing common coupling reagents that could be employed for the conjugation of this compound.

| Coupling Reagent Class | Examples | Common Additives | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), N-Hydroxysuccinimide (NHS) | Widely used, EDC is water-soluble. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N,N-Diisopropylethylamine (DIPEA) | High coupling efficiency. sigmaaldrich.com |

| Aminium (Uronium) Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) | DIPEA, N-Methylmorpholine (NMM) | Fast reaction times and low racemization, especially with HATU. bachem.comsigmaaldrich.com |

Biological Activities and Mechanistic Investigations of 5 Ethoxypyrazine 2 Carboxylic Acid and Its Analogs

Antimicrobial and Antitubercular Research

Analogs of 5-ethoxypyrazine-2-carboxylic acid have been a fertile ground for the discovery of new antimicrobial agents, particularly those targeting Mycobacterium tuberculosis.

Research into pyrazine-2-carboxylic acid derivatives has yielded numerous compounds with significant inhibitory effects against M. tuberculosis and other pathogenic microbes. The parent drug, pyrazinamide (B1679903), requires conversion to pyrazinoic acid to be active. nih.gov Many modern analogs are designed to be more lipophilic than pyrazinoic acid to enhance cellular uptake. nih.gov

For instance, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids demonstrated potent antimycobacterial activity. The derivative 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid was found to be highly active against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.govnih.gov Another analog, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed high activity with an MIC of 3.13 µg/mL. nih.govnih.gov

Similarly, studies on 5-aroylpyrazine-2-carboxylic acid derivatives revealed that 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide exhibited a promising 90% inhibition of M. tuberculosis. nih.gov In the 5-chloropyrazine-2-carboxamide (B1198457) series, many anilide derivatives showed potent activity against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. nih.govresearchgate.net Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was a powerful inhibitor of multiple mycobacterial strains, including M. tuberculosis (MIC = 1.56 µg/mL). nih.govresearchgate.net

Beyond mycobacteria, pyrazine-2-carboxylic acid derivatives have shown broader antimicrobial effects. Certain piperazine (B1678402) derivatives exhibited good activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com

| Compound/Analog Class | Target Organism | Activity Measurement | Result | Citation |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL | nih.govnih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 3.13 µg/mL | nih.govnih.gov |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | % Inhibition | 90% | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL | nih.govresearchgate.net |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Mycobacterium tuberculosis H37Rv | MIC | 3.13 µg/mL | nih.govresearchgate.net |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Candida albicans | MIC | 3.125 µg/mL | rjpbcs.com |

The antimicrobial potency of pyrazine-2-carboxylic acid derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies have provided key insights for optimizing these molecules.

A significant finding is the enhanced activity of thioamide derivatives compared to their corresponding amides in the 5-aroylpyrazine-2-carboxylic acid series. nih.gov This suggests that the sulfur atom plays a crucial role in the molecule's interaction with its biological target.

In the development of anilide derivatives, lipophilicity has been identified as a critical factor. nih.gov For 5-chloro-N-phenylpyrazine-2-carboxamides, it was observed that the phenyl part of the molecule could tolerate a wide variety of substituents while maintaining antimycobacterial activity. nih.govresearchgate.net Furthermore, a comparison between N-phenyl and N-benzyl analogs of 5-chloropyrazine-2-carboxamides revealed that the N-phenyl derivatives (anilides) were superior in activity, indicating that the direct connection to the aromatic ring, without a -CH2- bridge, is beneficial. researchgate.net The presence of hydroxyl groups on the phenyl ring was found to decrease cytotoxicity, making such substitutions favorable for the therapeutic index. nih.govresearchgate.net

For hydrazide-hydrazone derivatives, the nature of the substituent on the aromatic aldehyde used for condensation plays a key role in modulating activity. emanuscript.tech

While the exact mechanism of action for many new analogs is still under investigation, several potential targets have been proposed based on computational and experimental studies.

For the highly active 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, molecular docking studies suggest a possible interaction with decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.govnih.gov DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan, making it an attractive target for antitubercular drugs.

Another proposed mechanism for a different set of pyrazine-2-carboxylic acid piperazine derivatives is the inhibition of GlcN-6-P synthase. rjpbcs.com This enzyme is involved in the biosynthesis of amino sugars, which are essential components of the bacterial cell wall.

For 5-chloropyrazinamide, an analog with a broad spectrum of antimycobacterial activity, the Fatty Acid Synthase I (FAS I) system has been proposed as the likely target. nih.gov Inhibition of fatty acid synthesis disrupts the integrity of the unique mycobacterial cell envelope.

Antiviral Properties

The structural versatility of the pyrazine (B50134) ring has also made it a valuable scaffold in the design of antiviral agents, capable of targeting various viral enzymes and processes.

The pyrazine scaffold is a key component of several approved antiviral drugs. nih.gov Notably, a pyrazine-fused 3-hydroxypyridine-4-one moiety is the central pharmacophore in the highly successful HIV-1 integrase inhibitors Dolutegravir, Bictegravir, and Cabotegravir. nih.gov HIV-1 integrase is an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov

Inhibitors in this class function by chelating divalent metal ions (typically Mg²⁺) in the enzyme's active site. The pyrazine-2-carboxylic acid structure, with its nitrogen atom adjacent to the carboxylic acid, possesses a similar N-O motif that is critical for metal chelation in many integrase inhibitors. nih.gov This structural feature suggests that derivatives of this compound could potentially be developed as HIV-1 integrase inhibitors by mimicking the binding mode of established drugs.

Beyond HIV, pyrazine-based compounds have shown potential against a wide range of other viruses. The well-known drug Favipiravir (a pyrazine carboxamide derivative) is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses. nih.govactanaturae.ru Inspired by this, various pyrazine-based conjugates have been synthesized and tested against other viruses, including SARS-CoV-2. nih.gov

Recent studies have shown that derivatives of pyrazine-2-carboxylic acid condensed with amino acid esters can possess antiviral properties. One such derivative, a tryptophan methyl ester conjugate, was found to suppress the replication of the influenza A/H1N1 virus. sciforum.net The proposed mechanism involves the inhibition of viroporins, which are virus-encoded ion channels essential for viral replication. sciforum.net

Furthermore, the C-nucleoside analog 5'-deoxypyrazofurin (B114794) has demonstrated a remarkably broad spectrum of antiviral activity, inhibiting viruses such as respiratory syncytial virus (RSV), vaccinia virus, and vesicular stomatitis virus at non-toxic concentrations. nih.gov

| Compound/Analog Class | Target Virus | Proposed Target/Mechanism | Result | Citation |

| Pyrazine-fused 3-hydroxypyridine-4-ones | HIV-1 | Integrase | Approved Drugs (e.g., Dolutegravir) | nih.gov |

| Pyrazine-triazole / Pyrazine-benzothiazole conjugates | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | Significant Potency | nih.gov |

| Pyrazine-2-carboxylic acid Trp-OMe conjugate | Influenza A/H1N1 | Viroporin Inhibition | Suppresses Replication | sciforum.net |

| 5'-Deoxypyrazofurin | Respiratory Syncytial Virus (RSV) | Not specified | Active (4-20 µg/mL) | nih.gov |

| 5'-Deoxypyrazofurin | Vaccinia Virus | Not specified | Active (4-20 µg/mL) | nih.gov |

| 5'-Deoxypyrazofurin | Vesicular Stomatitis Virus | Not specified | Active (4-20 µg/mL) | nih.gov |

Anti-inflammatory Effects

While research directly investigating the anti-inflammatory properties of this compound is limited, the broader class of pyrazine derivatives has demonstrated significant potential in modulating inflammatory responses. Pyrazine compounds are recognized for a range of pharmacological effects, including anti-inflammatory activities. mdpi.com

Derivatives of natural products incorporating a pyrazine structure have shown notable anti-inflammatory efficacy. For instance, a paeonol (B1678282) derivative featuring a pyrazine ring exhibited a 56.32% inhibitory activity against nitric oxide (NO) overexpression induced by lipopolysaccharide (LPS) in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com In another study, a synthesized pyrazine derivative, compound 320, demonstrated in vivo anti-inflammatory effects by reducing TPA-induced ear edema in mice by approximately 59.69%. mdpi.com The mechanism behind this effect was linked to the inhibition of TPA-induced upregulation of the pro-inflammatory cytokines TNF-α and IL-1β, as well as a significant reduction in the expression of p65, a key component of the NF-κB signaling pathway. mdpi.com

Furthermore, tetramethylpyrazine (TMP), a major alkaloid from Ligusticum chuanxiong Hort, is well-documented for its anti-inflammatory role, which contributes to its neuroprotective effects. nih.gov The anti-inflammatory action of carboxylic acids themselves is also a subject of investigation, as seen with anthraquinone-2-carboxylic acid, which suppresses the expression of inflammatory genes like cyclooxygenase-2 (COX-2) and inhibits NF-κB and AP-1 pathways. nih.gov These findings suggest that the pyrazine carboxylic acid scaffold represents a promising area for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of select Pyrazine Derivatives

| Compound/Derivative | Model/Assay | Finding | Mechanism of Action |

| Paeonol-Pyrazine Derivative | LPS-induced NO in RAW264.7 cells | 56.32% inhibition at 20 μM. mdpi.com | Inhibition of nitric oxide overexpression. mdpi.com |

| Compound 320 (Pyrazine Derivative) | TPA-induced ear edema in mice | ~59.69% reduction in edema. mdpi.com | Inhibition of TNF-α, IL-1β, and p65 (NF-κB pathway). mdpi.com |

| Tetramethylpyrazine (TMP) | Neurodegenerative disease models | Exhibits anti-inflammatory properties. nih.gov | Part of its broader neuroprotective activity. nih.gov |

Potential in Neurodegenerative Disorders

Pyrazine derivatives are increasingly recognized for their potential in the context of neurodegenerative diseases. nih.gov The therapeutic action often stems from a combination of anti-inflammatory, antioxidative, and neuroprotective mechanisms. nih.govnih.gov

A prominent example of a neuroprotective pyrazine derivative is tetramethylpyrazine (TMP), also known as ligustrazine. nih.govnih.gov TMP plays a significant role in combating neurodegenerative processes through multiple actions, including anti-inflammatory, antioxidative, and antiplatelet aggregation effects. nih.gov Hybrid molecules combining ligustrazine with other pharmacologically active structures, such as stilbene, have been synthesized and shown to have high protective effects on human umbilical cord vascular endothelial cells (HUVECs) damaged by hydrogen peroxide, with EC₅₀ values as low as 0.0249 μM. mdpi.com These derivatives function as vasodilators, free radical scavengers, and antioxidants, highlighting the versatility of the pyrazine scaffold in modulating pathways relevant to neurological health. mdpi.com

The β-site amyloid precursor protein (APP) cleaving enzyme (BACE-1) is a primary therapeutic target in Alzheimer's disease, as its inhibition can reduce the production of the amyloid-β (Aβ) peptide, a key component of amyloid plaques. nih.gov The design of potent BACE-1 inhibitors is a major focus in drug discovery for neurodegenerative disorders. nih.gov

While direct inhibition of BACE-1 by this compound has not been reported, the structural features of this compound are relevant to the design of BACE-1 inhibitors. Many inhibitors incorporate carboxylic acid groups to interact with the enzyme's active site. nih.gov However, such groups can be unfavorable for crossing the blood-brain barrier. nih.gov To address this, researchers often replace the carboxylic acid with bioisosteres, such as a tetrazole ring. nih.gov For example, potent BACE-1 inhibitors like KMI-570 (IC₅₀ = 4.8 nM) and KMI-684 (IC₅₀ = 1.2 nM) were developed using this strategy. nih.gov This highlights a potential pathway for modifying pyrazine carboxylic acids to enhance their potential as BACE-1 inhibitors for treating Alzheimer's disease. It is also crucial that inhibitors are specific for BACE-1 over the related enzyme BACE-2, as BACE-2 may have a protective, Aβ-degrading role. nih.gov

Other Reported Biological Activities of Pyrazine Carboxylic Acid Derivatives

The versatile pyrazine ring is a key component in compounds with a wide array of biological activities beyond those previously discussed. mdpi.comscispace.com

Pyrazine derivatives have garnered significant attention as potential anticancer agents. nih.gov The pyrazine-2-carboxylic acid (pyrazinoic acid) structure, in particular, has been explored for its cytotoxic effects. scispace.com In one study, a series of novel pyrazinoic acid derivatives were synthesized and tested against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds, P16, demonstrated IC₅₀ values of 6.11 μM, 10.64 μM, and 14.92 μM against these cell lines, respectively. scispace.com The mechanism of action for P16 was found to involve the induction of apoptosis and the ability to cause ROS-induced DNA cleavage. scispace.com

Hybrids of pyrazine with natural products have also shown promise. Piperlongumine–ligustrazine derivatives have demonstrated potent inhibitory effects on the proliferation of both drug-sensitive and drug-resistant cancer cells. mdpi.com Similarly, pyrazine derivatives of boswellic acid showed significant antitumor effects against various cancer cell lines. nih.gov

Table 2: Anticancer Activity of select Pyrazine Carboxylic Acid Derivatives

| Derivative | Cell Line(s) | Activity (IC₅₀) | Proposed Mechanism |

| Compound P16 | A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | 6.11 μM, 10.64 μM, 14.92 μM, respectively. scispace.com | Induction of apoptosis, ROS-induced DNA cleavage. scispace.com |

| Compound P5 | A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | 14.09 μM, 8.90 μM, 16.38 μM, respectively. scispace.com | Cytotoxicity. scispace.com |

| Boswellic Acid Derivative 318 | A2780, HT-29, A375 | 13.7 μM, 12.2 μM, 2.1 μM, respectively. nih.gov | Antitumor effects. nih.gov |

| Piperlongumine-Ligustrazine Derivative 41 | BEL-7402/5-FU (Resistant) | 0.9 μM. mdpi.com | Inhibition of proliferation. mdpi.com |

The unique electronic properties of nitrogen-containing heteroaromatic scaffolds make them ideal for developing fluorescent probes for bioimaging. nih.govrsc.org Pyrazine derivatives have been successfully incorporated into such probes. In one example, a pyrazine compound was used as a building block in the synthesis of a fluorescent probe designed to be sensitive to nitroreductase. nih.gov This probe was developed for the in vivo imaging and evaluation of hypoxia (low oxygen levels) in tissues. nih.gov The design of such probes often relies on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the presence of a specific analyte, leading to a change in fluorescence. nih.gov The development of these tools is crucial for studying biological processes in real-time within living cells. rsc.org

Role as Metabolites in Biological Systems

Pyrazine carboxylic acids are notable metabolites in various biological systems. They can be formed from the metabolism of drugs or dietary compounds. For instance, the well-known antituberculosis drug, Pyrazinamide, is a prodrug that is converted into its active form, pyrazinoic acid (pyrazine-2-carboxylic acid), under acidic conditions within the body. nih.gov This conversion is crucial for its antimycobacterial activity. nih.gov

Furthermore, studies have shown that alkylpyrazines, which are common flavor compounds found in heated foods like coffee, are extensively metabolized in humans. nih.gov Following coffee consumption, various pyrazine carboxylic acids have been identified in urine. The quantitatively dominant metabolites of 2,3,5-trimethylpyrazine, a key flavor component of coffee, include 3,5-dimethylpyrazine-2-carboxylic acid and 5,6-dimethylpyrazine-2-carboxylic acid. nih.gov

Another analog, 5-Hydroxypyrazine-2-carboxylic acid, has been identified in human blood. hmdb.ca It is not considered a naturally occurring metabolite but rather a component of the human exposome, meaning its presence is due to exposure to this compound or its derivatives from external sources. hmdb.ca

| Metabolite | Precursor Compound | Biological Source |

| Pyrazinoic acid | Pyrazinamide | Drug Metabolism nih.gov |

| 3,5-Dimethylpyrazine-2-carboxylic acid | 2,3,5-Trimethylpyrazine | Dietary (Coffee) nih.gov |

| 5,6-Dimethylpyrazine-2-carboxylic acid | 2,3,5-Trimethylpyrazine | Dietary (Coffee) nih.gov |

| 5-Hydroxypyrazine-2-carboxylic acid | External/Environmental Precursors | Human Exposome hmdb.ca |

Mechanistic Studies at the Molecular and Cellular Level

The biological activities of this compound and its analogs are underpinned by precise interactions at the molecular and cellular levels. Research has focused on identifying their targets, understanding their inhibitory mechanisms, and modeling their interactions with receptors.

Target Identification and Validation

Research has identified several biological targets for pyrazine carboxylic acid derivatives. A primary and historically significant target is Mycobacterium tuberculosis, where analogs have demonstrated notable antituberculotic activity. nih.govnih.gov Beyond bacteria, certain thioamide derivatives of 5-aroylpyrazine-2-carboxylic acid have shown antifungal effects, with Trichophyton mentagrophytes being a particularly susceptible fungal strain. nih.gov

In the realm of cancer therapeutics, pyrazine derivatives are gaining attention as potential anticancer agents. nih.gov A specific target that has been identified is the Sigma 2 receptor (σ2R), which is overexpressed in certain cancers like pancreatic cancer. nih.gov Novel quinolyl pyrazinamides have been designed as potent and selective σ2R ligands, validating this receptor as a viable target for this class of compounds. nih.gov Other research has pointed to the potential of pyrazine-containing compounds to act as RhoA inhibitors, which could have applications in cardiovascular disease. mdpi.com

Enzyme Inhibition Kinetics

The potency of pyrazine derivatives is often quantified through enzyme inhibition kinetics, typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. These studies reveal a wide range of activities depending on the specific analog and the biological target.

For example, various cinnamic acid–pyrazine derivatives have shown significant inhibitory effects against a panel of human cancer cell lines. nih.gov Similarly, amides of pyrazine-2-carboxylic acid have been evaluated for their ability to inhibit the oxygen evolution rate in spinach chloroplasts, a measure of photosynthesis inhibition. nih.gov More recent studies have explored novel pyrazole-carboxamides as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, with Kᵢ values in the low micromolar to nanomolar range. nih.gov

| Compound/Analog | Target | Activity | Value |

| Cinnamic acid–pyrazine derivative (Comp. 15) | Human Microvascular Endothelial Cells (HMEC-2) | EC₅₀ | 3.55 µM nih.gov |

| Piperlongumine–ligustrazine derivatives (42–45) | U87MG, HCT116, A549, K562 cell lines | IC₅₀ | 0.25 - 8.73 µM nih.gov |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (2m) | Photosynthesis (Spinach Chloroplasts) | IC₅₀ | 0.026 mmol·dm⁻³ nih.gov |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) | Mycobacterium tuberculosis | % Inhibition | 72% nih.gov |

| Pyrazole-carboxamide (Comp. 6a) | Carbonic Anhydrase I (hCA I) | Kᵢ | 0.063 µM nih.gov |

| Pyrazole-carboxamide (Comp. 6a) | Carbonic Anhydrase II (hCA II) | Kᵢ | 0.007 µM nih.gov |

Cellular Uptake and Distribution

The effectiveness of a compound is dependent on its ability to reach its target within the cell. Studies on pyrazine derivatives have included investigations into their cellular uptake. For instance, in a Caco-2 cell model, which mimics the human intestinal barrier, the uptake of the pyrazine-containing antitumor agent YM155 was observed. nih.gov The design of pyrazine-based compounds can also influence their physical properties, such as solubility. Ligustrazine, a pyrazine derivative, has been shown to improve the water solubility of other compounds it is hybridized with, a factor that can significantly impact cellular uptake and distribution. nih.gov

Ligand-Receptor Interactions and Binding Affinity

Understanding the noncovalent interactions between a ligand and its receptor is fundamental to explaining its biological activity. unina.it For pyrazine analogs, these interactions have been studied in detail for several receptors.

In the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a common allosteric binding site accommodates diverse chemical structures. Site-directed mutagenesis has identified key amino acid residues such as P654, Y658, W784, and A809 as crucial for the binding affinity of multiple modulator scaffolds. nih.gov For ligands with pyridine (B92270) or pyrazine rings, interactions with residues like S808 are hypothesized to be important for initial receptor recognition. nih.gov

For the Sigma 2 receptor (σ2R), molecular dynamics simulations of quinolyl pyrazinamide ligands have revealed ionic interactions with specific amino acid residues, namely D29 and D56. nih.gov In the case of carbonic anhydrase inhibitors, interactions within the enzyme's active site are critical. Docking studies show that pyrazole-carboxamide compounds fit into the active site of hCA I and hCA II, forming key bonds that explain their inhibitory mechanism. nih.gov These interactions primarily involve hydrogen bonds and van der Waals forces with amino acid residues and a critical zinc ion in the active site. nih.govunina.it

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and dynamics simulations are powerful tools for predicting and analyzing the interaction between a ligand and its protein target at an atomic level. researchgate.net These techniques have been widely applied to pyrazine carboxylic acid derivatives to guide drug design and explain structure-activity relationships.

Docking studies have been performed to model the interaction of pyrazine-2-carboxylic acid derivatives with the Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net These studies predict the preferred binding poses and calculate binding affinity scores, which can correlate with experimental activity. researchgate.net For example, one derivative showed a low rerank score of -86.4047 kcal/mol, suggesting strong potential binding. researchgate.netresearchgate.net

Similar computational studies have been conducted for other targets. The binding mode of a hybrid quinolyl pyrazinamide was assessed by docking it into a homology model of the human σ2R, built from a crystal structure. nih.gov In another study, the antimicrobial potential of thieno[2,3-d]pyrimidine-4-carboxylic acid amides was evaluated by docking them against the TrmD enzyme from P. aeruginosa using AutoDock Vina. uran.ua These simulations provide invaluable insights into the specific atomic interactions that govern the biological activity of these compounds.

| Ligand/Analog | Protein Target | Software/Method | Key Finding |

| Pyrazine-2-carboxylic acid derivatives (1a-c) | M. tuberculosis InhA protein (4DRE) | Molegro Virtual Docking (MVD) | Derivative 1c showed the lowest rerank score (-86.4047 kcal/mol). researchgate.netresearchgate.net |

| Quinolyl pyrazinamide (Hybrid 1) | Human Sigma 2 Receptor (σ2R) | Homology Modeling / Docking | Assessed potential binding mode to guide SAR campaign. nih.gov |

| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | P. aeruginosa TrmD (5ZHN) | AutoDock Vina | Revealed potential for antimicrobial activity. uran.ua |

| Pyrazole-carboxamides (6a, 6b) | Carbonic Anhydrase I/II (hCA I/II) | Molecular Docking | Compounds docked to the active site, showing interactions with key residues. nih.gov |

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Ethoxypyrazine-2-carboxylic acid in solution. Both ¹H and ¹³C NMR spectra offer critical data on the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. princeton.edulibretexts.org This proton is readily exchangeable with deuterium, causing the signal to disappear upon the addition of D₂O. libretexts.org The protons on the pyrazine (B50134) ring are anticipated to resonate in the aromatic region, with their specific shifts influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group. The ethoxy group itself would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, characteristic of an ethyl group spin system.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the carboxyl group is characteristically found in the range of 165-185 ppm. pressbooks.pub The carbon atoms within the pyrazine ring will have distinct chemical shifts based on their position relative to the nitrogen atoms and the substituents. The carbons of the ethoxy group will appear in the upfield region of the spectrum. chemrevise.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Pyrazine Ring (C-H) | 8.0 - 9.0 | 130 - 150 |

| Ethoxy (-OCH₂CH₃) | ~4.5 (quartet) | ~60 - 70 |

| Ethoxy (-OCH₂CH₃) | ~1.4 (triplet) | ~14 - 16 |

Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The molecular formula is C₇H₈N₂O₃, corresponding to a molecular weight of approximately 168.15 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 168.

The fragmentation of carboxylic acids is well-documented. For aromatic carboxylic acids, the molecular ion peak is typically prominent. whitman.edu Characteristic fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals. whitman.edulibretexts.org Key expected fragments include:

[M-OH]⁺: Loss of a hydroxyl radical (17 amu), resulting in a peak at m/z 151. libretexts.org

[M-COOH]⁺: Loss of the carboxyl group (45 amu), leading to a fragment at m/z 123. libretexts.org

Loss of ethylene (B1197577) (C₂H₄): Cleavage within the ethoxy group could lead to the loss of an ethylene molecule (28 amu) from the parent ion or subsequent fragments.

The McLafferty rearrangement is a common fragmentation pathway for carboxylic acids with a suitable gamma-hydrogen, though its applicability here would depend on the specific ionization conditions and resulting ion structures. whitman.eduyoutube.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (approx.) | Description |

|---|---|---|

| [C₇H₈N₂O₃]⁺ | 168 | Molecular Ion (M⁺) |

| [C₇H₇N₂O₂]⁺ | 151 | Loss of -OH |

| [C₆H₅N₂O]⁺ | 123 | Loss of -COOH |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to probe its electronic transitions.

The IR spectrum of a carboxylic acid is highly characteristic. pressbooks.pub A very broad absorption is expected in the region of 2500–3300 cm⁻¹, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub The presence of the pyrazine ring and the ethoxy group will also give rise to specific absorptions, including C-N, C=N, and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Strong, very broad |

| Aromatic/Alkyl C-H | 2850 - 3100 | Medium to sharp |

| Carboxylic Acid C=O | 1710 - 1760 | Strong, sharp |

| Pyrazine Ring C=N, C=C | 1400 - 1600 | Medium to strong |

UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The pyrazine ring, being an aromatic heterocycle, will exhibit π → π* transitions. The presence of the carboxyl and ethoxy substituents will modify the energy of these transitions. For the related 2-pyrazinecarboxylic acid, UV absorption occurs in the 200–370 nm range. researchgate.net A similar absorption profile is expected for this compound, with specific wavelengths dependent on solvent polarity. physchemres.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its likely solid-state characteristics can be inferred from the behavior of similar molecules.

In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. This creates a characteristic eight-membered ring motif. It is highly probable that this compound would adopt this dimeric structure. Beyond this primary interaction, the crystal packing would be governed by weaker forces such as π–π stacking between the pyrazine rings and van der Waals interactions involving the ethoxy groups.

The presence of both a hydrogen bond donor (the carboxylic -OH) and multiple hydrogen bond acceptors (the carboxyl C=O and the pyrazine nitrogens) makes this compound an excellent candidate for forming co-crystals. mdpi.com Co-crystals are multi-component crystalline materials where different molecules are held together by non-covalent interactions. nih.gov

Furthermore, the carboxylate group and the nitrogen atoms of the pyrazine ring can act as ligands, coordinating to metal ions to form Metal-Organic Frameworks (MOFs). mdpi.com MOFs are porous, crystalline materials constructed from metal nodes and organic linkers. espublisher.commdpi.com Pyrazine and its carboxylated derivatives are known to form robust MOFs with various metal ions, such as zinc and cobalt. rsc.orgnih.gov These materials are of significant interest for applications in gas storage and separation. rsc.orgnih.gov The bifunctional nature of this compound provides multiple coordination sites, suggesting its potential as a versatile linker in the design of novel MOF architectures.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. This technique would only become relevant for the analysis of its chiral derivatives, should any be synthesized.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

While specific DFT studies on 5-Ethoxypyrazine-2-carboxylic acid are not prominent in the available literature, extensive research on related pyrazine (B50134) derivatives provides a clear blueprint for such an analysis. For instance, a Quantitative Structure-Property Relationship (QSPR) study on a series of 78 pyrazine derivatives utilized DFT calculations with the B3LYP functional and a 6-31G(d) basis set to determine a range of electronic and quantum chemical descriptors. ijournalse.org This level of theory is effective for optimizing the molecular geometry and calculating key electronic properties.

For this compound, a typical DFT study would involve:

Geometry Optimization: Determining the lowest energy three-dimensional arrangement of atoms.

Calculation of Electronic Descriptors: Computing properties that influence reactivity and intermolecular interactions.

These descriptors, summarized in the table below, are crucial for predicting how the molecule will behave in a chemical or biological system.

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface; identifies regions of positive and negative charge. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. |

This table is representative of a typical DFT analysis for a pyrazine derivative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of molecules over time, providing a dynamic view of their behavior and interactions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the pyrazine ring.

Studies on similar alkyl-substituted aromatic rings have shown that interactions between the substituent and the heterocyclic ring can significantly influence the molecule's preferred shape. dtic.mil For this compound, the orientation of the ethoxy group and the carboxylic acid group relative to the pyrazine ring and its nitrogen atoms would be the primary focus. The minimum energy conformation is determined by a delicate balance of steric hindrance and electronic interactions, such as potential hydrogen bonding between the carboxylic acid proton and a ring nitrogen. Identifying the most stable conformer(s) is a critical prerequisite for meaningful protein-ligand docking studies, as the biologically active conformation is often a low-energy state.

Protein-Ligand Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

While docking studies specifically for this compound are not detailed in the literature, research on analogous pyrazine-2-carboxylic acid derivatives demonstrates a clear methodology. researchgate.netresearchgate.net In one such study, derivatives were docked into the active site of the Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net The process involves preparing the 3D structures of the ligand and protein and using a docking algorithm, such as the MolDock SE algorithm in Molegro Virtual Docker (MVD), to explore possible binding poses. researchgate.net

The results are evaluated using scoring functions, which estimate the binding affinity. A lower docking score, such as a rerank score, typically indicates a more favorable binding interaction. researchgate.netresearchgate.net Analysis of the best-scoring pose reveals key intermolecular interactions.

Table 2: Potential Intermolecular Interactions for this compound in a Protein Active Site

| Interaction Type | Description | Potential Role of Molecular Moieties |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. | The carboxylic acid group (both as a donor and acceptor) and the pyrazine ring nitrogens (as acceptors) are primary sites for H-bonding. researchgate.netnih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings. | The electron-deficient pyrazine ring can stack with the aromatic rings of amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). researchgate.netnih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The ethyl group of the ethoxy substituent would likely engage in hydrophobic contacts with nonpolar amino acid residues. nih.gov |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues. | If the carboxylic acid is deprotonated (-COO⁻), it can form a salt bridge with a positively charged amino acid residue like Lysine (Lys) or Arginine (Arg). nih.gov |

This table is based on docking studies of analogous pyrazine-2-carboxylic acid derivatives and general principles of protein-ligand interaction. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A related approach, QSPR, links structure to a physical property. ijournalse.org

A QSAR model for a series of pyrazine derivatives, including this compound, would be developed by:

Assembling a Dataset: A collection of pyrazine analogues with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Calculating Descriptors: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can be electronic (from DFT), topological, constitutional, or geometric.

Model Building: A mathematical model is created using statistical methods, such as Multiple Linear Regression (MLR), to correlate a subset of the descriptors with the observed biological activity. ijournalse.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. ijournalse.org

A study on the odor thresholds of pyrazine derivatives successfully used this approach, building an MLR model based on DFT-calculated descriptors. ijournalse.org A similar QSAR model could be used to predict the biological activity of new, untested pyrazine compounds and to identify the key structural features that enhance or diminish activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Lysine |

Descriptors and Statistical Analysis

The development of robust predictive models is critically dependent on the selection of appropriate molecular descriptors and the application of rigorous statistical analysis. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

In the QSAR study of pyrazinoate esters, a variety of descriptors were found to be influential in predicting antitubercular activity. These included:

Topological descriptors , such as the Balaban index (J), which describes the branching and shape of the molecule. nih.gov

Physicochemical descriptors , like the calculated n-octanol/water partition coefficient (ClogP), which is a measure of the compound's lipophilicity. nih.gov

Geometrical descriptors , including the van der Waals surface area, which relates to the size of the molecule. nih.gov

Electronic descriptors , such as the dipole moment, which reflects the polarity of the molecule. nih.gov

Quantum-chemical descriptors , like the stretching-energy contribution, which provides insight into the molecule's conformational energy. nih.gov

For the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids, the significant descriptors were derived from molecular surface electrostatic potentials, including the minimum and maximum surface potentials (Vs, min and Vs, max) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These descriptors are crucial for understanding how a molecule interacts with its biological target.

The statistical methods employed to build and validate the QSAR models are equally important. Common techniques include:

Multiple Linear Regression (MLR) : A method to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS) Regression : A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Genetic Algorithms (GA) : A search heuristic inspired by the process of natural selection, often used for variable selection to identify the most relevant descriptors for a QSAR model. nih.gov

The validity and reliability of the developed models are assessed through various statistical checks, such as leave-one-out and leave-N-out cross-validation, as well as y-scrambling, to ensure that the correlations are not due to chance. nih.gov

The table below summarizes some of the key descriptors and statistical parameters used in QSAR studies of pyrazine derivatives, which would be relevant for any future computational analysis of this compound.

| Descriptor/Statistical Parameter | Type | Relevance in QSAR Models of Pyrazine Derivatives |

| Balaban index (J) | Topological | Describes molecular branching and complexity. nih.gov |

| ClogP | Physicochemical | Measures lipophilicity, affecting membrane permeability. nih.gov |

| Van der Waals Surface Area | Geometrical | Relates to molecular size and potential for steric interactions. nih.gov |

| Dipole Moment | Electronic | Indicates the polarity and potential for electrostatic interactions. nih.gov |

| LUMO Energy | Quantum-Chemical | Relates to the molecule's ability to accept electrons. nih.gov |

| r² (Squared Correlation Coefficient) | Statistical | Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. nih.gov |

| q² (Cross-validated r²) | Statistical | Measures the predictive ability of the model during internal validation. nih.gov |

| External Prediction Power | Statistical | Assesses the model's ability to predict the activity of an external set of compounds. nih.gov |

Applications in Materials Science and Supramolecular Chemistry

Coordination Chemistry of Pyrazine (B50134) Carboxylic Acid Ligands

Pyrazine and its derivatives are fundamental ligands in coordination chemistry. The two nitrogen atoms in the pyrazine ring can coordinate to metal centers, acting as a bridge between them to form extended structures. The introduction of a carboxylic acid group, as seen in 5-Ethoxypyrazine-2-carboxylic acid, significantly enhances this functionality. This creates a multidentate ligand capable of forming stable complexes through both the pyrazine nitrogen and the carboxylate oxygen atoms.

Research on analogous pyrazine derivatives has demonstrated their ability to act as bidentate ligands, coordinating to metal ions through a nitrogen atom of the pyrazine ring and an oxygen from the carboxyl group, or through the azomethine nitrogen. scispace.com The stability of the resulting metal complexes is a key factor in their utility, with studies on ruthenium(III) complexes of pyrazine derivatives confirming the formation of stable 1:1 and 1:2 metal-to-ligand species in solution and the solid state. scispace.com The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion, leading to a diverse range of molecular and supramolecular structures.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic ligands. pan.pl The predictable geometry and bridging capability of pyrazine-based ligands make them ideal candidates for constructing robust MOFs and coordination polymers. Pyrazine tetracarboxylic acid, for instance, has been used to synthesize highly porous zinc MOF isomers with applications in gas adsorption and separation. rsc.orgresearchgate.net These frameworks are built from paddlewheel zinc units linked by the pyrazine-based ligand to create three-dimensional structures. rsc.orgresearchgate.net

Similarly, pyrazine itself can act as a pillar or bridging ligand in complex frameworks. In one example, three-dimensional MOFs based on Co(II) were constructed using both a primary dicarboxylate linker and a pyrazine bridging ligand, which connected trinuclear cobalt units. nih.gov Analogous pyridine-based ligands, such as 5-aminopyridine-2-carboxylic acid, have also been successfully employed to build coordination polymers with interesting luminescent and magnetic properties. nih.gov Given these precedents, this compound is a highly suitable candidate for designing novel MOFs and coordination polymers, where the ethoxy group could further tune the pore environment and functionality of the resulting material.

Spin-crossover (SCO) is a fascinating phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. rsc.org This switching leads to dramatic changes in physical properties, including color, volume, and magnetic moment, making SCO materials promising for applications in molecular switches, sensors, and data storage. rsc.orgacs.org

Pyrazine is a classic ligand in the field of SCO, particularly in forming two- and three-dimensional networks with iron(II) centers. rsc.org For example, the 2D coordination polymer [Fe(pz)₂(BH₃CN)₂]∞, formed through the self-assembly of pyrazine and Fe(BH₃CN)₂, exhibits an abrupt and hysteretic spin crossover well above room temperature. acs.org The transition from the LS to the HS state in this material is accompanied by a significant increase in unit cell volume (10.6%). acs.org Thin films of the SCO compound {Fe(pyrazine)[M(CN)₄]} (where M = Ni, Pt) also display thermal spin crossover, demonstrating the potential to integrate these materials into electronic and photonic devices. rsc.orgrsc.org The ability of the pyrazine ring to mediate the necessary cooperative interactions between metal centers is crucial for observing this phenomenon. The functional groups on the pyrazine ring can further influence the transition temperatures and cooperativity of the system.

Table 1: Spin-Crossover Properties of a Pyrazine-Based Complex

| Compound | Transition Temperature (Heating, T₁/₂) | Transition Temperature (Cooling, T₁/₂) | Hysteresis Width | Reference |

| [Fe(pz)₂(BH₃CN)₂]∞ | 338 K | 326 K | 12 K | acs.org |